Isoheleniamarin
Description
Isoheleniamarin is a sesquiterpene lactone derivative primarily isolated from plants of the Helenium genus. Its structure features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and methyl groups at specific positions . Known for its anti-inflammatory and cytotoxic properties, it has been studied in the context of cancer therapy and immunomodulation. Characterization typically includes:
Properties
CAS No. |
6586-77-2 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,5S,8aR,9R)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,7,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5,8-9,12,14-15H,6-7H2,1-4H3/t8-,9?,12+,14?,15+,17-/m0/s1 |
InChI Key |
RTZXXBPATUWPKS-FXDZLZDOSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2C([C@H]([C@]3(C1=CCC3=O)C)OC(=O)C)C(C(=O)O2)C |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1=CCC3=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoheleniamarin involves several steps, starting from basic organic compoundsCommon reagents used in these reactions include propargyl bromide and anhydrous potassium carbonate . The reaction conditions often involve dry acetone and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Isoheleniamarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Isoheleniamarin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: this compound is studied for its potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of isoheleniamarin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoheleniamarin belongs to the sesquiterpene lactone family, which includes compounds like Parthenolide and Artesunate. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Contrasts :
Comparison with Functionally Similar Compounds
This compound shares therapeutic overlap with Dexamethasone (synthetic glucocorticoid) and Curcumin (polyphenol):
Table 2: Functional Efficacy and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
